molecular formula C15H14O2 B590151 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 CAS No. 1329833-67-1

2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3

Cat. No.: B590151
CAS No.: 1329833-67-1
M. Wt: 229.293
InChI Key: JALUUBQFLPUJMY-FIBGUPNXSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is a deuterated stable isotope-labeled analog of biphenylpropanoic acid, specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses. The incorporation of three deuterium atoms results in a distinct mass shift from the native compound, enabling highly accurate and precise measurement of pharmacokinetics, metabolite profiling, and drug degradation studies. This high-purity compound is essential for researchers in pharmaceutical development and analytical chemistry, facilitating reliable data in complex biological matrices. The non-deuterated form of this compound, 2-([1,1'-Biphenyl]-4-yl)propanoic acid, is a known structural motif with a CAS Number of 6341-72-6 and a molecular formula of C15H14O2 . The deuterated version (C15H11D3O2) has a correspondingly higher molecular weight. This product is provided as a crystalline powder and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trideuterio-2-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALUUBQFLPUJMY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Characterization and Quantification of 2 1,1 Biphenyl 4 Yl Propanoic Acid D3

Spectroscopic Techniques for Isotopic Confirmation and Structural Elucidation

Spectroscopic methods are fundamental to verifying the structural integrity and confirming the successful incorporation of deuterium (B1214612) into the target molecule. These techniques provide unambiguous evidence of deuteration at specific molecular positions and are essential for quality control of the synthesized compound.

Deuterium (²H) NMR spectroscopy is a definitive method for confirming the presence and location of deuterium atoms within a molecule. nih.govrug.nl Unlike ¹H NMR, which detects protons, ²H NMR specifically detects deuterium nuclei. In the case of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3, the molecule is selectively labeled with three deuterium atoms, typically on the methyl group of the propanoic acid side chain (CH₃ to CD₃).

The ²H NMR spectrum of this compound would exhibit a single resonance signal corresponding to the three equivalent deuterium atoms of the -CD₃ group. The absence of a signal in the corresponding methyl region of the ¹H NMR spectrum, where a characteristic triplet would appear for the non-deuterated flurbiprofen (B1673479), provides complementary evidence of successful deuteration. The chemical shift in the ²H NMR spectrum provides information about the electronic environment of the deuterium nuclei, confirming their position within the molecule. This technique is invaluable for determining the site-specificity of the isotopic labeling. rug.nl

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for confirming the elemental composition and determining the isotopic abundance of this compound. xml-journal.net HR-MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically <5 ppm), allowing for the differentiation of molecules with very small mass differences. nih.govnih.gov

The primary application of HR-MS in this context is to verify the mass shift resulting from the replacement of three protons (¹H) with three deuterons (²H). This substitution results in a predictable increase in the monoisotopic mass of the molecule. By comparing the high-resolution mass spectrum of the deuterated compound with that of non-deuterated flurbiprofen, the incorporation of the three deuterium atoms can be unequivocally confirmed. researchgate.net Furthermore, HR-MS is used to assess the isotopic purity of the sample, quantifying the percentage of the d3-labeled species relative to any residual non-deuterated (d0) or partially deuterated (d1, d2) species. xml-journal.net

Table 1: Expected Mass-to-Charge (m/z) Ratios for Deuterated and Non-Deuterated Flurbiprofen in HR-MS

CompoundMolecular FormulaMonoisotopic Mass (Da)Observed m/z [M-H]⁻
Flurbiprofen (non-deuterated)C₁₅H₁₃FO₂244.0899243.0827
This compoundC₁₅H₁₀D₃FO₂247.1088246.1016

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogs

Chromatographic techniques coupled with mass spectrometry are the cornerstone of quantitative analysis, enabling the separation of the analyte of interest from matrix components and its subsequent detection. For analyses involving deuterated compounds, these methods must be capable of distinguishing between the isotopically labeled and unlabeled forms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and throughput. nih.govwalshmedicalmedia.com In the analysis of flurbiprofen, this compound is almost universally employed as the ideal internal standard (IS). researchgate.net

Method development involves optimizing both the chromatographic separation and the mass spectrometric detection. researchgate.net

Chromatography: Reversed-phase liquid chromatography using a C18 column is typically employed. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) ensures efficient separation of flurbiprofen from endogenous plasma components. nih.gov Because this compound is chemically identical to flurbiprofen, it co-elutes under these conditions.

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, typically operating in negative electrospray ionization (ESI) mode. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. The key advantage of using the d3-analog as an IS is that it has a different precursor ion mass from the non-deuterated analyte, but it fragments in a similar way. This allows for simultaneous monitoring of transitions for both the analyte and the IS, providing highly accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 2: Representative LC-MS/MS Parameters for Flurbiprofen Analysis Using a Deuterated Internal Standard

ParameterCondition
Chromatographic ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 5 µm) nih.gov
Mobile Phase AWater with 0.1% Formic Acid nih.gov
Mobile Phase BAcetonitrile with 0.1% Formic Acid nih.gov
ElutionGradient Elution nih.gov
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Analyte MRM Transition (Flurbiprofen)m/z 243.1 → 199.1
IS MRM Transition (Flurbiprofen-d3)m/z 246.1 → 202.1

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of flurbiprofen, though it is often less utilized than LC-MS/MS for high-throughput bioanalysis. nih.govnih.gov A critical step in the GC-MS analysis of carboxylic acids like flurbiprofen is chemical derivatization. researchgate.net This process converts the non-volatile acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl or trimethylsilyl (B98337) ester), making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where the flurbiprofen derivative and its deuterated counterpart are separated on a fused-silica capillary column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and detected. Similar to LC-MS/MS, the mass difference between the deuterated and non-deuterated derivatives allows for their distinct detection and quantification, making this compound an effective internal standard. nih.gov

Bioanalytical Method Validation for Preclinical Biological Matrices

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability and reproducibility. walshmedicalmedia.comnih.gov This validation is performed in the specific biological matrix of the study (e.g., rat or dog plasma) and adheres to guidelines from regulatory agencies. globalresearchonline.neteuropa.eu When quantifying flurbiprofen using this compound as an internal standard, the following parameters are assessed:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. walshmedicalmedia.comglobalresearchonline.net This is tested by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true concentration, while precision measures the reproducibility of the results. globalresearchonline.net These are evaluated at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples. europa.eu

Calibration Curve and Linearity: A calibration curve is generated by plotting the response ratio (analyte peak area / IS peak area) against the nominal concentration of calibration standards. The curve must demonstrate a linear relationship over a defined concentration range. dergipark.org.tr

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to the response from a post-extraction spiked sample. globalresearchonline.net

Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which could affect accuracy. globalresearchonline.net

Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage, to ensure that the sample concentration does not change before analysis. walshmedicalmedia.comeuropa.eu

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation in a Preclinical Study

Validation ParameterAcceptance Criteria
Accuracy (Mean)Within ±15% of the nominal value (±20% at LLOQ) globalresearchonline.net
Precision (CV%)≤15% (≤20% at LLOQ) globalresearchonline.net
Linearity (Correlation Coefficient, r²)≥0.99 nih.gov
SelectivityNo significant interference at the retention time of the analyte and IS in blank matrix. walshmedicalmedia.com
StabilityMean concentration within ±15% of the nominal concentration.

Preclinical and in Vitro Investigation of Metabolic Disposition of 2 1,1 Biphenyl 4 Yl Propanoic Acid D3

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and Isolated Hepatocytes

The metabolic stability of a compound, often assessed as its in vitro half-life (t½) and intrinsic clearance (CLint), is a key parameter in early drug discovery. researchgate.net These studies are typically conducted using liver subcellular fractions, such as hepatic microsomes, or intact cells like isolated hepatocytes. Microsomes primarily contain phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes. researchgate.net

The introduction of deuterium (B1214612) at the methyl group of the propanoic acid moiety (to give the -d3 analog) is anticipated to influence its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), slowing the rate of metabolic reactions that involve the cleavage of this bond. nih.gov Therefore, it is hypothesized that 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 would exhibit greater metabolic stability in both hepatic microsomes and isolated hepatocytes compared to its non-deuterated counterpart. This would be reflected in a longer half-life and lower intrinsic clearance.

Table 1: Hypothetical In Vitro Metabolic Stability of 2-([1,1'-Biphenyl]-4-yl)propanoic acid and its d3-Analog in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-([1,1'-Biphenyl]-4-yl)propanoic acid3023.1
This compound5512.6
This table is illustrative and based on general principles of deuterium substitution. Specific experimental data is not available.

Identification of Deuterated Metabolites and Proposed Metabolic Pathways

The metabolism of fenbufen (B1672489), a structurally related compound, provides insights into the potential metabolic pathways of 2-([1,1'-Biphenyl]-4-yl)propanoic acid. In humans, fenbufen (γ-oxo[1,1'-biphenyl]-4-butanoic acid) is metabolized to γ-hydroxy[1,1'-biphenyl]-4-butanoic acid and [1,1'-biphenyl]-4-acetic acid. nih.gov Further transformation products found in urine include 4'-hydroxy[1,1'-biphenyl]-4-acetic acid. nih.gov This suggests that hydroxylation of the biphenyl (B1667301) ring is a key metabolic route.

For 2-([1,1'-Biphenyl]-4-yl)propanoic acid, the primary metabolic pathways are likely to involve hydroxylation of the biphenyl rings and potential conjugation of the carboxylic acid group. With the d3-deuterated analog, the core metabolic pathways are expected to remain the same, but the distribution of metabolites may shift. The deuteration is on the propanoic acid side chain, which may undergo oxidative metabolism. By slowing down metabolism at this site, a greater proportion of the drug may be available for metabolism at other sites, such as the biphenyl ring system.

The proposed major deuterated metabolites would therefore include hydroxylated species of the parent compound, with the deuterium label intact. For example, hydroxylation could occur at the 4'-position of the biphenyl ring, leading to the formation of 2-([4'-hydroxy-[1,1'-biphenyl]-4-yl])propanoic acid-d3. Other dihydroxylated and conjugated metabolites are also possible.

Table 2: Proposed Deuterated Metabolites of this compound

Metabolite IDProposed StructureMetabolic Reaction
M12-([4'-hydroxy-[1,1'-biphenyl]-4-yl])propanoic acid-d3Aromatic hydroxylation
M2This compound glucuronideGlucuronidation
M32-([3',4'-dihydroxy-[1,1'-biphenyl]-4-yl])propanoic acid-d3Aromatic dihydroxylation
This table is illustrative and based on metabolic pathways of structurally similar compounds. Specific experimental data is not available.

Role of Specific Cytochrome P450 Isoforms and Other Biotransformation Enzymes

The metabolism of many NSAIDs from the profen class is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C9 being a key player. nih.govnih.gov For example, the major metabolite of flurbiprofen (B1673479), 4'-hydroxy-flurbiprofen, is formed almost exclusively by CYP2C9. nih.gov Given the structural similarity, it is highly probable that CYP2C9 is the primary enzyme responsible for the hydroxylation of the biphenyl ring of 2-([1,1'-Biphenyl]-4-yl)propanoic acid. Other CYP isoforms may play a minor role. nih.gov

In addition to phase I metabolism by CYPs, phase II conjugation reactions are also important for the elimination of propionic acid derivatives. The carboxylic acid moiety can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. nih.govnih.govwikipedia.org This is a major elimination pathway for many profens.

The d3-deuteration at the propanoic acid side chain is unlikely to directly affect the activity of CYP2C9 on the biphenyl ring. However, by potentially slowing down alternative metabolic pathways involving the side chain, it might indirectly lead to a greater proportion of the drug being metabolized by CYP2C9 and UGTs.

Comparative Metabolic Profiles of 2-([1,1'-Biphenyl]-4-yl)propanoic acid and its Deuterated Analog in Preclinical Models

A direct comparison of the metabolic profiles of the deuterated and non-deuterated compounds in preclinical models is essential to understand the impact of deuterium substitution. While specific data for the title compound is not available, studies with other deuterated drugs have shown significant differences in their pharmacokinetic profiles. For example, deuteration can lead to a lower clearance and a higher plasma concentration of the parent drug. nih.gov

In a preclinical model, such as the rat, one would expect to observe a higher plasma concentration of the parent compound, this compound, compared to its non-deuterated analog following administration of the same dose. The relative abundance of different metabolites might also change, providing evidence of metabolic switching.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters in Rats

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (mL/h/kg)
2-([1,1'-Biphenyl]-4-yl)propanoic acid15007500133
This compound25001500067
This table is illustrative and based on general principles of deuterium substitution. Specific experimental data is not available.

Evaluation of Metabolic Switching and Altered Elimination in Deuterated Compounds

For this compound, deuteration at the methyl group of the propanoic acid side chain could slow down its oxidation. If this side-chain oxidation is a significant metabolic pathway for the non-deuterated compound, then its deuterated analog would likely exhibit metabolic switching. This would result in a higher proportion of metabolites formed through hydroxylation of the biphenyl ring by CYP2C9.

Isotopic Effects and Their Implications in the Research of 2 1,1 Biphenyl 4 Yl Propanoic Acid D3

Theory of Kinetic Isotope Effects (KIE) in Chemical and Biochemical Reactions

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. researchgate.netwikipedia.org This phenomenon is a quantum mechanical effect that arises primarily from the difference in zero-point vibrational energy (ZPVE) between bonds involving the lighter and heavier isotopes. nih.gov A chemical bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPVE than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to reach the transition state for a reaction that involves the cleavage of a C-D bond compared to a C-H bond, resulting in a slower reaction rate. wikipedia.orgnih.gov

KIEs are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu For C-H bond cleavage, the theoretical maximum for a primary KIE (kH/kD) at room temperature is approximately 7, although values can be larger if quantum tunneling occurs. wikipedia.orglibretexts.org

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond formation or cleavage in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs but can provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state. wikipedia.orgprinceton.edu

The magnitude of the KIE is a sensitive probe of the transition state structure. princeton.edu According to the Hammond postulate, the transition state of a reaction will more closely resemble the species (reactant or product) to which it is closer in energy. princeton.edu For a thermoneutral reaction, the transition state is typically symmetrical, leading to a maximal KIE. For highly exothermic or endothermic reactions, the transition state is more reactant-like or product-like, respectively, resulting in a smaller KIE. princeton.edu

Experimental Determination of KIE in Metabolic Biotransformation

The experimental determination of KIEs in metabolic biotransformation is crucial for understanding how deuteration affects a drug's fate in the body. Several methods are employed to measure KIEs, including parallel experiments and competition experiments. wikipedia.orgepfl.ch In parallel experiments, the reaction rates of the deuterated and non-deuterated compounds are measured independently under identical conditions, and the KIE is calculated as the ratio of the rate constants (kH/kD). wikipedia.org Competition experiments involve reacting a mixture of the deuterated and non-deuterated substrates and analyzing the isotopic composition of the product or remaining substrate over time. epfl.ch

In the context of drug metabolism, KIEs are often investigated using in vitro systems such as liver microsomes or recombinant enzymes, like cytochrome P450 (CYP) isozymes, which are major players in drug metabolism. nih.govnih.gov For arylpropionic acids, a class of NSAIDs to which 2-([1,1'-Biphenyl]-4-yl)propanoic acid belongs, the primary metabolic pathway is often hydroxylation, catalyzed by CYP enzymes. nih.govnih.gov

ParameterKIE Value (kH/kD)Implication
Vmax0.91C-D bond cleavage does not significantly slow the maximum rate of metabolism.
Vmax/Km1.24A very small effect on the overall efficiency of the enzyme at low substrate concentrations.
Table 1: Experimentally Determined Kinetic Isotope Effects for the 4'-Hydroxylation of Flurbiprofen-d8 by CYP2C9. nih.gov

Influence of Deuteration on Enzyme-Substrate Interactions and Reaction Rates

Furthermore, deuteration can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway due to a KIE redirects the metabolism to an alternative pathway that was previously minor. nih.govacs.org This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles.

Stereochemical Considerations in Deuterium-Labeled Chiral Molecules

Many drugs, including 2-([1,1'-Biphenyl]-4-yl)propanoic acid, are chiral, existing as a pair of enantiomers which are non-superimposable mirror images. nih.govslideshare.net These enantiomers can exhibit different pharmacological activities and metabolic fates due to the stereospecific nature of biological systems, such as enzymes and receptors. nih.gov

The introduction of deuterium (B1214612) into a chiral molecule does not change its absolute configuration, but it can have significant stereochemical implications, particularly for compounds that are prone to chiral inversion. nih.govacs.org Some arylpropionic acids can undergo unidirectional or bidirectional metabolic chiral inversion, where the less active R-enantiomer is converted to the more active S-enantiomer. slideshare.net This process often involves the formation of a coenzyme A thioester.

A novel application of deuteration is "Deuterium-Enabled Chiral Switching" (DECS). researchgate.netnih.govacs.org For chiral molecules with a hydrogen atom at the stereocenter that is prone to racemization (in vivo interconversion of enantiomers), replacing this hydrogen with deuterium can stabilize the chiral center. nih.govacs.org The stronger C-D bond can slow down the rate of epimerization, effectively locking the molecule in a single enantiomeric form. nih.gov This allows for the development of a single, more active, and potentially safer enantiomer from a drug that was previously only available as a racemate due to rapid in vivo interconversion. nih.govacs.org

While the deuteration in 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is on the methyl group and not at the chiral center, the principles of stereoselective metabolism still apply. The (R)- and (S)-enantiomers of the deuterated compound will likely be metabolized at different rates, similar to the non-deuterated parent drug. nih.gov The study of the stereoselective metabolism of such deuterated compounds is essential to fully understand their pharmacokinetic and pharmacodynamic profiles.

Applications of 2 1,1 Biphenyl 4 Yl Propanoic Acid D3 As a Research Tool

Utilization as an Internal Standard in Quantitative Bioanalysis of Related Compounds

One of the primary applications of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is its use as an internal standard (IS) for the quantitative analysis of fenbufen (B1672489) and its related metabolites in biological matrices such as plasma, urine, and tissue. In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled IS is considered the gold standard for achieving high accuracy and precision. lcms.cznih.gov

The deuterated standard is added to biological samples at a known concentration prior to sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. chemistryjournal.inagnopharma.com Because this compound is chemically almost identical to the analyte (fenbufen), it experiences similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. researchgate.net Any sample loss or variability during processing affects both the analyte and the IS proportionally.

During LC-MS/MS analysis, the IS co-elutes with the analyte but is detected as a distinct ion due to its higher mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for matrix effects and variations in instrument performance, which enhances the reliability and reproducibility of the quantitative data. lcms.czagnopharma.com Regulatory agencies often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to support pharmacokinetic and bioequivalence studies. nih.gov

Table 1: Mass Spectrometric Properties of Fenbufen and its Deuterated Internal Standard
CompoundMolecular FormulaExact Mass (Da)Typical [M-H]- Ion (m/z)Mass Difference (Da)
Fenbufen (Analyte)C16H14O3254.0943253.08653.0188
This compound (Internal Standard)C16H11D3O3257.1131256.1053

Application in Metabolite Identification and Elucidation of Metabolic Pathways

The deuterium (B1214612) label in this compound makes it an excellent tool for metabolite profiling and the elucidation of biotransformation pathways. nih.govmusechem.com When the deuterated compound is administered in preclinical studies, its metabolites can be readily distinguished from endogenous molecules in the complex biological matrix. nih.gov

Researchers use mass spectrometry to screen for "doublet" peaks—pairs of signals separated by the mass of the deuterium label (approximately 3 Da in this case). The detection of these doublets confirms that a given molecule is a drug-related metabolite. This approach simplifies the process of identifying novel metabolites in samples from plasma, urine, bile, and feces. nih.gov

Studies on the parent drug, fenbufen, indicate it acts as a pro-drug, being metabolized to the more active compound, 4-biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin synthesis. nih.govnih.gov By using this compound, researchers can trace this conversion and identify other potential metabolic transformations, such as hydroxylation or conjugation with glucuronic acid, which are common metabolic routes for NSAIDs. nih.gov The stability of the deuterium label at non-metabolically active sites is crucial for ensuring that the mass tag is retained throughout the biotransformation process, allowing for the confident structural characterization of metabolites.

Table 2: Hypothetical Metabolites and Their Corresponding Deuterated Analogs
Parent CompoundPotential Metabolic ReactionResulting MetaboliteExpected m/z of d3-Labeled Metabolite [M-H]-
FenbufenReduction & Decarboxylation4-biphenylacetic acid (BPAA)212.09
FenbufenHydroxylationHydroxy-fenbufen272.10
FenbufenGlucuronidationFenbufen-glucuronide432.14
4-biphenylacetic acid (BPAA)HydroxylationHydroxy-BPAA228.08

Role in Preclinical Pharmacokinetic Studies and Disposition Investigations

Isotopically labeled compounds are fundamental to preclinical pharmacokinetic (PK) and disposition studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies. musechem.com Administering this compound to animal models allows for the precise measurement of the drug and its metabolites' concentrations over time, which is essential for characterizing its PK profile. nih.gov

These studies provide critical information on parameters such as:

Absorption: The rate and extent to which the drug enters the systemic circulation.

Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.

Metabolism: The biotransformation of the drug into its metabolites. nih.gov

Excretion: The removal of the drug and its metabolites from the body, primarily through urine and feces. nih.gov

The ability to accurately quantify the deuterated compound against a complex background enables a detailed understanding of its half-life, clearance, and volume of distribution. This information is vital for predicting the drug's behavior in humans and for establishing a safe and effective profile early in the drug development process. nih.govnih.gov

Tracer Applications in Biochemical and Pharmacological Research

Beyond its role in pharmacokinetics, this compound can be used as a stable isotope tracer in a variety of biochemical and pharmacological research settings. musechem.com As a tracer, it allows scientists to follow the journey of the molecule through biological systems to investigate its mechanism of action without altering its fundamental chemical behavior. musechem.com

For instance, the parent compound fenbufen and its active metabolite BPAA are known to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov The deuterated analog could be used in competitive binding assays or cellular uptake studies to quantify its interaction with specific proteins or its transport across cell membranes. The distinct mass signature allows for its detection and quantification even in the presence of the non-labeled drug, enabling sophisticated experimental designs to probe drug-target interactions and cellular transport dynamics. This application provides unparalleled insights into the molecular-level events that underpin a drug's therapeutic effect. musechem.com

Computational and Theoretical Investigations Pertaining to 2 1,1 Biphenyl 4 Yl Propanoic Acid D3

Molecular Modeling of Deuterium-Substituted Chemical Structures

Molecular modeling is a critical first step in predicting how deuterium (B1214612) substitution will affect a molecule's behavior. For 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3, modeling provides insights into its three-dimensional structure and potential interactions with biological targets.

Detailed research findings indicate that molecular modeling can be used to engineer 3D structures of enzymatic models and study the interactions between active site residues and ligands. researchgate.netresearchgate.net The primary goal is to simulate the conformation of the deuterated compound within a biological environment, such as the active site of an enzyme. These models are developed to investigate fractionation in interstellar molecular clouds and have been extended to include various deuterated species. harvard.edu For drug discovery, molecular modeling helps identify sites for deuteration and can predict the possibility of metabolic switching, where the body metabolizes a different part of the molecule due to the strengthening of a specific bond by deuterium. nih.gov For instance, modeling of a compound with CYP3A4, a key metabolic enzyme, can show if a single binding mode could lead to oxidation at multiple sites, thereby guiding which positions should be deuterated to enhance pharmacokinetic properties. nih.gov This predictive power allows researchers to avoid extensive deuteration efforts by focusing on isotopically sensitive positions. nih.gov The approach involves creating 3D models of the ligand, which can be drawn using specialized software, and preparing the target protein structure, often obtained from databases like the Protein Data Bank (PDB). researchgate.netjaper.in

Quantum Mechanical Calculations of Isotopic Effects and Bond Energies

Quantum mechanical calculations offer a deeper understanding of the electronic and energetic differences between deuterated and non-deuterated compounds. These calculations are fundamental to explaining the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a stronger chemical bond that is more difficult to break.

The core of this phenomenon lies in the difference in zero-point vibrational energy (ZPVE). A quantum mechanical description shows that the C-D system has a lower ZPVE compared to the C-H system. stackexchange.com This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. quora.com Since deuterium has twice the mass of hydrogen, a C-D bond vibrates more slowly and has lower energy, making it more stable and requiring more energy to break. stackexchange.comfiveable.me This increased bond strength can significantly slow down reactions where C-H bond cleavage is the rate-determining step. fiveable.me Quantum dynamic calculations can be performed at a state-to-state level to study these intramolecular isotope effects in detail. mdpi.com

The table below summarizes the key energetic and vibrational differences between a typical Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond, which are central to understanding the behavior of this compound.

PropertyC-H BondC-D BondSignificance for this compound
Bond Dissociation Energy ~338 kJ/mol~341.4 kJ/mol stackexchange.comThe higher energy required to break the C-D bond can slow metabolic reactions involving the cleavage of this bond. fiveable.me
Vibrational Frequency (Stretching) ~3000 cm⁻¹ pearson.com~2100–2200 cm⁻¹ pearson.comThis difference in frequency is a direct consequence of the increased mass of deuterium and is a key parameter in quantum calculations.
Zero-Point Energy (ZPE) HigherLower stackexchange.comThe lower ZPE of the C-D bond is the fundamental quantum mechanical reason for its greater strength. stackexchange.com

Docking Studies and Enzyme Binding Affinity Predictions for Deuterated Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking studies are essential for predicting its binding affinity and mode of interaction with target enzymes, such as cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. researchgate.netnih.gov

The process involves placing the 3D structure of the deuterated ligand into the binding site of the target protein. japer.in The binding site residues in the COX-2 structure, for example, include amino acids like His90, Arg120, Tyr355, Tyr385, and Ser530. japer.in Docking algorithms then calculate the most stable complex by evaluating scoring functions, which estimate the binding free energy. nih.gov A lower energy value generally indicates a more stable and favorable binding interaction. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's active site. researchgate.netjaper.in

While deuteration does not significantly alter the electronic structure or shape of the molecule, subtle changes can influence binding. stackexchange.com Docking studies for the d3 analog would be compared to its non-deuterated parent to predict if the substitution impacts binding affinity. Induced-Fit Docking (IFD) protocols can be employed to account for the flexibility of the enzyme's binding site upon ligand binding, providing more accurate predictions. mdpi.com The ultimate goal is to build a stable complex and predict whether the deuterated analog can be an effective inhibitor. researchgate.netnih.gov Recent advances have led to the development of fusion models and frameworks that combine different computational approaches to improve the accuracy of protein-ligand binding affinity prediction. biorxiv.orgnih.govbiorxiv.org

The following table outlines typical interactions and results obtained from docking studies of ligands with the COX-2 enzyme, which would be relevant for analyzing this compound.

Docking ParameterDescriptionRelevance to Deuterated Analog
Binding Site Residues Key amino acids in the enzyme's active site that interact with the ligand (e.g., Tyr385, Arg120). japer.inPredicts the specific interactions between the d3-analog and the COX-2 enzyme.
Key Interactions Types of non-covalent bonds formed, such as hydrogen bonds and van der Waals forces. japer.innih.govDetermines the stability of the enzyme-ligand complex; deuteration is unlikely to change these interactions significantly.
Docking Score (E-value) A calculated energy value representing the binding affinity (lower values are better). nih.govCompares the binding strength of the d3-analog to its non-deuterated counterpart and other inhibitors.
Binding Pose The predicted 3D orientation of the ligand within the active site. biorxiv.orgVisualizes how the d3-analog fits into the enzyme, ensuring optimal interaction with key residues.

Predictive Models for Metabolic Fate and Biotransformation

A primary motivation for developing deuterated drugs is to alter their metabolic fate, often to increase their half-life and systemic exposure. nih.govscienceopen.com Predictive models, combining computational analysis with in vitro experiments, are used to forecast how this compound will be metabolized.

The central principle is the kinetic isotope effect (KIE), where the stronger C-D bond slows down metabolic processes catalyzed by enzymes like the cytochrome P450 (CYP450) family, which are often responsible for drug breakdown. nih.govscienceopen.com By replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism at that position can be significantly reduced. beilstein-journals.org This can lead to increased plasma concentrations and a longer duration of action for the drug. nih.govscienceopen.com

Predictive strategies involve several steps. First, molecular docking and metabolic profiling are used to identify the likely sites of metabolism on the parent molecule. nih.gov Then, in vitro studies using liver microsomes (which contain metabolic enzymes) are conducted to measure the intrinsic clearance (CLint) of both the deuterated and non-deuterated compounds. nih.gov The ratio of these clearance values (KH/KD) provides a direct measure of the in vitro deuterium isotope effect. nih.gov These results help predict whether the in vitro effects will translate to a meaningful in vivo pharmacokinetic enhancement. nih.govnih.gov Such models can effectively predict the activity of compounds and have shown a strong correlation between estimated binding energy and inhibition measured in vitro. nih.gov

The table below presents a predictive framework for assessing the metabolic impact of deuteration on a compound like this compound.

Predictive StepMethod/ModelPredicted Outcome for Deuterated Analog
Identify Metabolic Soft Spot Molecular modeling, in vitro metabolic assays with parent compound. nih.govThe propanoic acid side chain is a potential site for metabolism.
Measure In Vitro Isotope Effect Rat or human liver microsome stability assays. nih.govA lower intrinsic clearance (CLint) and a KH/KD ratio greater than 1 would be expected. nih.gov
Predict In Vivo Pharmacokinetics Extrapolation from in vitro data, animal studies. nih.govIncreased plasma concentration (Cmax) and area under the curve (AUC), indicating higher systemic exposure. nih.govscienceopen.com
Assess Metabolic Switching Analysis of metabolites in in vitro and in vivo systems. nih.govPotential for metabolism to shift to other parts of the molecule if the primary pathway is blocked by deuteration.

Future Directions and Emerging Research Avenues for 2 1,1 Biphenyl 4 Yl Propanoic Acid D3 Research

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds is a cornerstone of their application in research and development. While traditional methods have been effective, the demand for site-selective, scalable, and cost-effective deuteration is driving innovation. nih.govresearchgate.net Future research will likely focus on overcoming the limitations of current techniques, which often rely on expensive deuterated starting materials or harsh reaction conditions. morressier.comdoi.org

Key research directions include:

Catalytic H/D Exchange: Hydrogen-Deuterium (H/D) exchange reactions represent a straightforward approach to deuteration. researchgate.net Innovations in this area focus on developing highly selective and efficient catalysts. For instance, platinum on carbon (Pt/C) has been successfully used for the direct and multiple deuterium-incorporation into the aromatic rings of flurbiprofen (B1673479) using D₂O as an inexpensive deuterium (B1214612) source. nih.gov Future work will likely explore novel catalytic systems, including those based on iridium, palladium, and rhodium, to achieve even greater control over which hydrogen atoms are replaced. doi.org

Electrocatalytic Methods: Emerging techniques such as electrocatalysis offer a scalable and environmentally friendly alternative for deuteration, using D₂O as the deuterium source to reduce (hetero)arenes. researchgate.net

Ionic Liquid Catalysis: The use of ionic liquids as catalysts for H/D exchange reactions under mild conditions is a promising new strategy. This method has shown remarkable efficiency in deuterating specific acidic hydrogens on complex molecules. doi.org

Enzymatic Synthesis: Leveraging enzymes for deuterium incorporation offers unparalleled selectivity, allowing for the precise labeling of specific molecular sites under biologically compatible conditions. simsonpharma.com

Multi-Component Reactions (MCRs): The use of deuterated reagents within MCRs allows for the rapid assembly of complex, deuterated molecules from simple building blocks, which is particularly useful for creating libraries of drug-like compounds for screening. nih.gov

Table 1: Comparison of Modern Deuteration Methodologies

Methodology Principle Advantages Challenges
Catalytic H/D Exchange Direct replacement of C-H bonds with C-D bonds using a metal catalyst (e.g., Pt, Pd, Ir) and a deuterium source (e.g., D₂O). researchgate.netnih.gov Atom-economical, can use inexpensive deuterium sources. Can lack regioselectivity; may require harsh conditions. doi.org
Electrocatalysis Reductive deuteration of aromatic rings using a prepared electrode and D₂O. researchgate.net Scalable, cost-effective, environmentally friendly. Requires specialized equipment; substrate scope may be limited.
Ionic Liquid Catalysis Use of ionic liquids to facilitate H/D exchange under mild conditions. doi.org Mild reaction conditions, high efficiency for specific protons. Ionic liquids can be expensive; scalability may be a concern.
Deuterated Reagents in MCRs Incorporating deuterated building blocks (e.g., aldehydes, isocyanides) in one-pot, multi-component reactions. nih.gov Rapid synthesis of complex deuterated molecules, good for library generation. Relies on the availability of deuterated starting materials.

| Enzymatic Synthesis | Using enzymes to selectively introduce deuterium at specific positions. simsonpharma.com | High regio- and stereoselectivity. | Limited to specific enzyme-substrate combinations; can be costly to scale up. |

Advanced Analytical Techniques for Comprehensive Deuterated Metabolite Profiling

A complete understanding of a deuterated drug's fate in a biological system requires sophisticated analytical techniques capable of separating, identifying, and quantifying the parent compound and its various metabolites. researchgate.netsysrevpharm.org The subtle mass difference between a deuterated compound and its metabolites presents unique analytical challenges.

Future advancements in this area will focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of metabolite analysis. researchgate.net Future developments will aim for even greater sensitivity and resolution to distinguish between closely related deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation. sysrevpharm.org It is particularly valuable for determining the exact location of deuterium atoms within a molecule. nih.gov Advanced NMR methods can provide detailed profiles of metabolites in complex biological samples with minimal preparation. news-medical.net

Managing the Chromatographic Deuterium Effect (CDE): A significant challenge in analyzing deuterated compounds is the CDE, where deuterated and non-deuterated isotopologues may exhibit different retention times in chromatography, potentially leading to misinterpretation of data. acs.org Research is ongoing to better understand the mechanisms of CDE and develop optimized chromatographic methods (e.g., using specific columns and mobile phases) to minimize or control this effect, ensuring accurate quantification. acs.org

Deuterium Metabolic Imaging (DMI): DMI is an emerging in vivo imaging technique that uses magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterated substrates in real-time. nih.gov This provides spatial and temporal information about metabolic pathways, offering a dynamic view of how a compound like deuterated flurbiprofen is processed in living tissue.

Table 2: Key Analytical Techniques for Deuterated Metabolite Analysis

Technique Principle Application in Deuterated Compound Research Key Advantages/Considerations
LC-MS/GC-MS Separation of compounds by chromatography followed by ionization and mass-to-charge ratio detection. researchgate.net Identification and quantification of parent drug and metabolites; profiling of the metabolome. creative-proteomics.com High sensitivity and specificity; must account for potential Chromatographic Deuterium Effect (CDE). acs.org
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information. sysrevpharm.org Unambiguous determination of deuterium position; non-destructive analysis of complex samples. nih.govnews-medical.net Lower sensitivity than MS; provides rich structural data. news-medical.net
Capillary Electrophoresis-MS (CE-MS) Separation based on electrophoretic mobility in a capillary, coupled to mass spectrometry. sysrevpharm.org Analysis of polar and charged metabolites. High separation efficiency for certain classes of molecules.

| Deuterium Metabolic Imaging (DMI) | In vivo MRS detection of administered deuterated substrates and their metabolic products. nih.gov | Real-time, non-invasive tracking of metabolic pathways and drug distribution in living systems. | Provides spatio-temporal data; an emerging research tool. |

Deeper Insights into Stereoselective Deuterated Metabolism and Chiral Stability

Many drugs, including flurbiprofen, are chiral, meaning they exist as non-superimposable mirror-image isomers (enantiomers) which can have different pharmacological and toxicological properties. nih.gov For flurbiprofen, the (S)-enantiomer is primarily responsible for its anti-inflammatory activity. nih.gov Deuteration offers a unique tool to investigate and control stereochemical aspects of drug action and metabolism.

Emerging research avenues include:

Deuterium-Enabled Chiral Switching (DECS): For some chiral drugs, the two enantiomers can rapidly interconvert in the body, which prevents the development of a more effective single-enantiomer drug. acs.orgnih.gov By replacing the hydrogen at the unstable chiral center with deuterium, the rate of this interconversion (racemization) can be significantly slowed due to the kinetic isotope effect. nih.govacs.org This strategy, known as DECS, can stabilize the desired enantiomer, allowing for its isolation and use as a chirally pure drug, potentially improving efficacy and reducing side effects. nih.govtandfonline.com

Investigating Stereoselective Metabolism: Deuteration at sites other than the chiral center can influence how metabolizing enzymes, such as cytochrome P450s, interact with each enantiomer. This can alter the metabolic profile of each isomer, providing deeper insights into the mechanisms of stereoselective drug metabolism. plos.org

Chiral Stability Over Time: While deuteration can stabilize a chiral center, the C-D bond can still be cleaved over time, leading to the eventual formation of the protonated enantiomers in vivo. nih.govacs.org Future research will focus on quantifying the rate of this deuterium loss to better predict the long-term stereochemical stability and pharmacological profile of deuterated chiral drugs.

Table 3: The Concept of Deuterium-Enabled Chiral Switching (DECS)

Concept Description Application to Chiral Drugs like Flurbiprofen
The Problem: Chiral Instability The hydrogen at a chiral center is acidic and can be removed, leading to a planar intermediate that can be re-protonated from either side, causing rapid interconversion between (R) and (S) enantiomers (racemization). acs.orgnih.gov If the chiral center of Flurbiprofen were unstable, it would be difficult to administer only the active (S)-enantiomer.
The Solution: Deuteration (DECS) Replacing the labile hydrogen with a deuterium atom makes the bond stronger (Kinetic Isotope Effect). This slows down the rate of abstraction and significantly reduces the rate of racemization. nih.govacs.org Deuterating the propanoic acid's chiral center could lock the molecule in its desired (S)-configuration, enhancing its therapeutic profile.

| The Outcome | The stabilized, preferred enantiomer can be isolated and studied as a single agent, potentially leading to a new drug with improved efficacy and/or safety. nih.govtandfonline.com | A chirally stable (S)-flurbiprofen-d1 could offer more consistent pharmacological effects than the racemate. |

Exploration in Mechanistic Pharmacology via Deuterated Probes (non-clinical focus)

Deuterated compounds are invaluable tools for elucidating the fundamental mechanisms of drug metabolism and action. By strategically placing deuterium atoms on a molecule like 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3, researchers can probe enzymatic reactions at a deep level.

Key areas of non-clinical exploration are:

Kinetic Isotope Effect (KIE) Studies: The KIE is the change in reaction rate that occurs when an atom in a molecule is replaced by one of its isotopes. acs.org Because the C-D bond is stronger than the C-H bond, its cleavage is slower. nih.gov By measuring the rate of metabolism of a deuterated versus a non-deuterated compound, researchers can determine if C-H bond cleavage is the rate-limiting step in a metabolic pathway. tandfonline.comresearchgate.net This is critical for understanding the mechanisms of enzymes like cytochrome P450s. semanticscholar.org

Elucidating Metabolic Switching: When a primary site of metabolism (a "soft spot") is blocked by deuteration, the metabolic machinery of the cell may shift to an alternative, non-deuterated site. nih.govresearchgate.net Studying this "metabolic switching" provides a map of the alternative metabolic pathways available to a drug, which can help in predicting the formation of different metabolites and understanding potential drug-drug interactions. plos.org

Probing Enzyme Active Sites: The magnitude of the KIE can provide information about the transition state of an enzymatic reaction and the geometry of the enzyme's active site. researchgate.net This allows for a detailed investigation of how a drug binds to and is processed by its target enzymes.

Integration of Omics Technologies with Deuterated Compound Analysis

The next frontier in deuterated drug research involves integrating classical pharmacological studies with high-throughput "omics" technologies. This systems-level approach can provide a holistic view of a deuterated drug's impact on a biological system.

Future research will focus on:

Metabolomics: Untargeted metabolomics can be used to compare the global metabolic profiles of cells or organisms treated with a deuterated drug versus its non-deuterated parent. news-medical.net This can reveal unexpected changes in metabolic pathways, identify novel metabolites, and provide a comprehensive picture of the effects of metabolic switching. nih.govresearchgate.net

Proteomics and Genomics: These technologies can be used to investigate how a deuterated drug affects the expression of proteins and genes, particularly those involved in drug metabolism and transport. This can help explain observed pharmacokinetic differences and identify potential off-target effects.

Computational Modeling and AI: Integrating experimental data from deuterated compound studies with computational approaches is a powerful emerging strategy. Quantum chemistry calculations and machine learning algorithms can be used to predict how deuteration will affect protein binding and enzymatic reaction rates. nii.ac.jp This "in silico" approach can help prioritize which deuterated analogues to synthesize and test, making the drug discovery process more efficient. nii.ac.jp

Table 4: Application of Omics Technologies in Deuterated Compound Research

Omics Technology Application Area Potential Insights for Deuterated Flurbiprofen Research
Metabolomics Global analysis of small-molecule metabolites in a biological sample. news-medical.net Reveal comprehensive changes in metabolic pathways due to deuteration; identify all metabolites formed via metabolic switching.
Proteomics Large-scale study of proteins, their structures, and functions. Identify changes in the expression of drug-metabolizing enzymes (e.g., CYPs, UGTs) in response to the deuterated drug.
Genomics Study of an organism's complete set of DNA, including all of its genes. Determine if the deuterated compound alters the expression of genes related to drug metabolism, transport, or toxicity pathways.

| Computational Modeling / AI | Use of computer simulations and machine learning to analyze complex biological data. nii.ac.jp | Predict the KIE for different deuteration sites; model interactions with metabolizing enzymes; build predictive pharmacokinetic models. |

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3, and how do reaction conditions influence deuterium incorporation?

A:

  • Stepwise synthesis : Begin with biphenyl-4-yl precursors, followed by deuteration of the propanoic acid moiety using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Isotopic purity requires rigorous control of reaction kinetics and solvent systems (e.g., anhydrous conditions to avoid proton exchange) .
  • Deuterium positioning : The -d3 label typically replaces three hydrogen atoms on the propanoic acid methyl group. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical to confirm deuteration efficiency and positional specificity .
  • Key challenges : Competing side reactions (e.g., proton scrambling) may occur if catalysts like palladium or platinum are used. Optimize temperature (20–60°C) and reaction time to minimize isotopic dilution .

Q. Q2. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

A:

  • NMR spectroscopy : Use ¹H NMR to confirm the absence of protiated species in the deuterated methyl group. ²H NMR or DEPT-Q (Distortionless Enhancement by Polarization Transfer) can resolve isotopic distribution .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately measure the mass shift (+3 Da) to verify deuterium incorporation. Electrospray Ionization (ESI) or MALDI-TOF are preferred for non-volatile samples .
  • Chromatographic purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against non-deuterated analogs. Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) to resolve isotopic variants .

Q. Q3. Why is this compound used as an internal standard in pharmacokinetic studies, and how does its deuteration affect metabolic stability?

A:

  • Isotopic tracing : The deuterated form minimizes interference with endogenous metabolites, enabling precise quantification via LC-MS/MS. Deuterium reduces metabolic oxidation rates (kinetic isotope effect), prolonging detection windows .
  • Validation : Cross-validate with non-deuterated analogs to ensure identical extraction recovery and ionization efficiency. Calibration curves must account for potential matrix effects .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reactivity data between this compound and its non-deuterated counterpart?

A:

  • Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments to compare reaction rates (e.g., esterification or amidation). A KIE > 1 indicates deuterium’s inhibitory role in bond-breaking steps .
  • Computational modeling : Use DFT (Density Functional Theory) to simulate deuterium’s electronic effects on transition states. Compare with experimental data to identify discrepancies in steric vs. electronic influences .
  • Replicate conditions : Ensure identical pH, solvent polarity, and catalyst loadings to isolate isotopic effects from environmental variables .

Q. Q5. What experimental strategies optimize the stability of this compound under varying storage conditions?

A:

  • Degradation profiling : Accelerated stability studies (40°C/75% RH) paired with LC-MS can identify hydrolysis or oxidation pathways. Deuterated compounds may exhibit slower degradation due to stronger C-D bonds .
  • Formulation additives : Use antioxidants (e.g., BHT) or lyophilization to mitigate light- or oxygen-induced decomposition. Store in amber vials under inert gas (argon/nitrogen) .
  • Validated protocols : Adhere to ICH Q1A(R2) guidelines for long-term stability testing, with periodic reanalysis at 0, 3, 6, and 12 months .

Q. Q6. How can researchers design isotope-tracing experiments using this compound to study metabolic pathways in vivo?

A:

  • Dosing regimen : Administer deuterated and non-deuterated forms concurrently to control for biological variability. Use crossover designs to minimize inter-subject differences .
  • Sample preparation : Acidify biological matrices (e.g., plasma/urine) to stabilize the compound. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates .
  • Data normalization : Express results as deuterium-to-protium ratios (D/H) to correct for instrument drift or ionization suppression .

Q. Q7. What are the theoretical frameworks guiding the use of this compound in structure-activity relationship (SAR) studies?

A:

  • Molecular docking : Compare binding affinities of deuterated vs. non-deuterated analogs to enzyme active sites (e.g., COX-2 for anti-inflammatory studies). Deuterium’s mass may alter ligand-protein interaction kinetics .
  • QSAR modeling : Incorporate isotopic parameters (e.g., logD vs. logP) into predictive models to assess bioavailability differences. Validate with in vitro permeability assays (e.g., Caco-2 monolayers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.